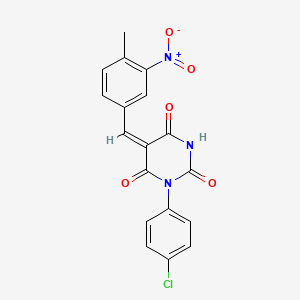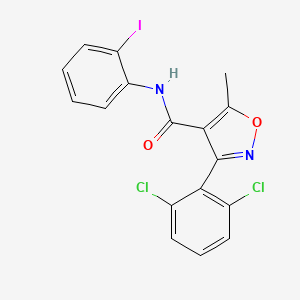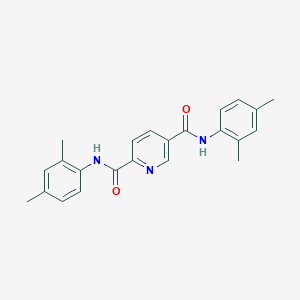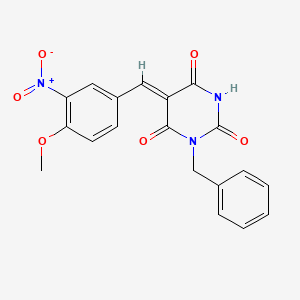
5,5'-carbonylbis(2-tert-butyl-1H-isoindole-1,3(2H)-dione)
Descripción general
Descripción
'5,5'-carbonylbis(2-tert-butyl-1H-isoindole-1,3(2H)-dione)' is a chemical compound that is widely used in scientific research applications. It is a type of isoindoline-1,3-dione derivative that has a unique structure and properties. This compound has gained significant attention in recent years due to its potential applications in various fields of science, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of '5,5'-carbonylbis(2-tert-butyl-1H-isoindole-1,3(2H)-dione)' is not well understood. However, it is believed that the compound acts by inhibiting certain enzymes or proteins in the body. This inhibition can lead to various biochemical and physiological effects, which will be discussed in the next section.
Biochemical and Physiological Effects:
The biochemical and physiological effects of '5,5'-carbonylbis(2-tert-butyl-1H-isoindole-1,3(2H)-dione)' have been studied extensively in the literature. It has been reported to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as cancer and Alzheimer's disease. It has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using '5,5'-carbonylbis(2-tert-butyl-1H-isoindole-1,3(2H)-dione)' in lab experiments is its unique structure and properties. This compound can be used as a building block for the synthesis of various organic compounds, which makes it a valuable tool for organic chemists. However, one of the limitations of using this compound is its high cost and limited availability.
Direcciones Futuras
There are several future directions for the use of '5,5'-carbonylbis(2-tert-butyl-1H-isoindole-1,3(2H)-dione)' in scientific research. One of the most promising directions is in the development of new materials such as polymers and nanomaterials. This compound could also be used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other fields of science.
Conclusion:
In conclusion, '5,5'-carbonylbis(2-tert-butyl-1H-isoindole-1,3(2H)-dione)' is a unique compound that has found several applications in scientific research. Its unique structure and properties make it a valuable tool for organic chemists and material scientists. It has also shown promising results in the treatment of various diseases such as cancer and Alzheimer's disease. Further studies are needed to fully understand the potential of this compound in various fields of science.
Aplicaciones Científicas De Investigación
'5,5'-carbonylbis(2-tert-butyl-1H-isoindole-1,3(2H)-dione)' has found several applications in scientific research. One of its most significant applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of various organic compounds due to its unique structure and reactivity. It has also found applications in the development of new materials, including polymers and nanomaterials.
Propiedades
IUPAC Name |
2-tert-butyl-5-(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-24(2,3)26-20(29)15-9-7-13(11-17(15)22(26)31)19(28)14-8-10-16-18(12-14)23(32)27(21(16)30)25(4,5)6/h7-12H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJDFEIKIBRWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-5-(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (2-bromo-4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-ethoxyphenoxy)acetate](/img/structure/B3740102.png)
![N,N'-1,3-phenylenebis[2-(4-methoxyphenyl)acetamide]](/img/structure/B3740106.png)
![2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3740113.png)

![N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3740121.png)



![1'-{[(4-chlorophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3740146.png)
![N-(4-chlorophenyl)-N'-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3740164.png)
![ethyl 3-{[3-(4-bromophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate](/img/structure/B3740176.png)

